3-Ethyl-2,2,5-trimethylhexane

Description

BenchChem offers high-quality 3-Ethyl-2,2,5-trimethylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2,2,5-trimethylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

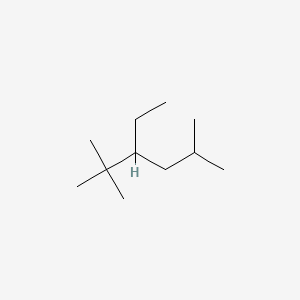

Structure

3D Structure

Properties

CAS No. |

61868-76-6 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2,2,5-trimethylhexane |

InChI |

InChI=1S/C11H24/c1-7-10(8-9(2)3)11(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

GJVFOLLEVKEKMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2,5-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3-Ethyl-2,2,5-trimethylhexane. The information is curated for professionals in research and development who require precise data for modeling, formulation, and other scientific applications. This document summarizes key quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for physical property characterization.

Core Physical Properties

3-Ethyl-2,2,5-trimethylhexane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a member of the alkane family, it is a nonpolar compound, which dictates many of its physical characteristics, such as its solubility and intermolecular forces.[3][4][5][6] The primary intermolecular attractions are weak van der Waals forces, which increase with molecular size and surface area.[4][5][6]

The following table summarizes the available quantitative physical property data for 3-Ethyl-2,2,5-trimethylhexane. It is important to note that while some of these properties have been experimentally determined, others are computed or estimated based on its chemical structure.

| Physical Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][7] |

| Boiling Point | 170.7 °C | [2] |

| Melting Point | Not available (estimated to be low) | |

| Density | Not available (estimated to be < 1 g/mL) | [3][4] |

| Refractive Index | Not available | |

| Solubility in Water | Insoluble | [3][4][5][6][8] |

| Solubility in Nonpolar Solvents | Soluble | [3][5] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid alkane like 3-Ethyl-2,2,5-trimethylhexane.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

-

Simple Distillation Method: This is a common and accurate method when a sufficient quantity of the substance is available (typically >5 mL).[10][11]

-

The liquid is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor rises and comes into contact with a thermometer bulb before entering a condenser.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.[9]

-

-

Micro Boiling Point (Thiele Tube) Method: This method is suitable for small sample volumes.[12][13]

-

A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13]

-

For alkanes with a sufficiently high melting point to be solid at or near room temperature, the following method is used. Given that 3-Ethyl-2,2,5-trimethylhexane is a liquid at room temperature, this protocol would require significant cooling.

-

Capillary Method:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube sealed at one end.[14][15]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[14][15]

-

The temperature range from when the first droplet of liquid appears to when the entire sample has melted is recorded as the melting point range.[14][15] A narrow range typically indicates a pure substance.[14][16]

-

Density is the mass per unit volume of a substance.

-

Pycnometer Method:

-

A pycnometer (a flask with a specific, known volume) is weighed empty.

-

It is then filled with the liquid, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

-

Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid.[17]

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids.[18]

-

A few drops of the liquid are placed on the prism of the refractometer.

-

Light is passed through the sample, and the user looks through an eyepiece to align a boundary line with a crosshair.

-

The refractive index is read directly from a scale. The measurement is temperature-dependent and is usually performed at a standard temperature, such as 20°C.

-

-

Interferometry: Methods using instruments like the Michelson interferometer can also be employed for high-precision measurements of the refractive index.[19][20]

Solubility is the ability of a solute to dissolve in a solvent.

-

Qualitative Solubility Test:

-

A small amount of the solute (e.g., 3-Ethyl-2,2,5-trimethylhexane) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, hexane).

-

The mixture is agitated.

-

Visual inspection determines if the solute has dissolved to form a homogeneous solution or if it remains as a separate phase.[21][22] Alkanes are expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents.[3][4][5][6][8]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of 3-Ethyl-2,2,5-trimethylhexane.

References

- 1. 3-Ethyl-2,2,5-trimethylhexane | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-2,2,5-trimethylhexane [chemister.ru]

- 3. chemistryb11.weebly.com [chemistryb11.weebly.com]

- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. physical properties of alkanes [unacademy.com]

- 6. byjus.com [byjus.com]

- 7. 3-Ethyl-2,3,5-trimethylhexane | C11H24 | CID 53428900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vernier.com [vernier.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 20. Simple and flexible method for measuring the liquid refractive index with an electrically tunable lens [opg.optica.org]

- 21. m.youtube.com [m.youtube.com]

- 22. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]

An In-depth Technical Guide on 3-Ethyl-2,2,5-trimethylhexane

CAS Number: 61868-76-6

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,2,5-trimethylhexane (CAS No. 61868-76-6), a highly branched aliphatic hydrocarbon. Due to the limited availability of specific data for this compound, this document synthesizes information on its fundamental physicochemical properties and supplements it with generalized knowledge regarding the synthesis, analysis, applications, and biological effects of highly branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development, offering insights into the characteristics and potential of this class of molecules.

Introduction

3-Ethyl-2,2,5-trimethylhexane is a saturated hydrocarbon belonging to the class of highly branched alkanes.[1][2] These molecules are characterized by their complex carbon skeletons, which impart unique physical and chemical properties compared to their linear counterparts.[3][4] While specific research on 3-Ethyl-2,2,5-trimethylhexane is scarce, the broader class of branched alkanes is of significant interest in various industrial applications, including fuels and lubricants, and as reference compounds in analytical chemistry.[3][5] This guide aims to consolidate the known information on 3-Ethyl-2,2,5-trimethylhexane and provide a broader context based on the properties and behaviors of similar branched alkanes.

Physicochemical Properties

The fundamental physicochemical properties of 3-Ethyl-2,2,5-trimethylhexane have been compiled from various chemical databases. These properties are crucial for understanding its behavior in different experimental and industrial settings.

| Property | Value | Source |

| CAS Number | 61868-76-6 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | 3-Ethyl-2,2,5-trimethylhexane | [1] |

| Boiling Point | 170.7 °C | |

| Canonical SMILES | CCC(CC(C)C)C(C)(C)C | [1] |

| InChI Key | GJVFOLLEVKEKMU-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

While specific industrial synthesis routes for 3-Ethyl-2,2,5-trimethylhexane are not publicly documented, the synthesis of highly branched alkanes can be achieved through various organic chemistry methodologies. A common conceptual approach involves the coupling of smaller alkyl fragments, often followed by reduction or rearrangement steps.

General Experimental Protocol for Branched Alkane Synthesis

A generalized multi-step synthesis for a highly branched alkane could involve a Grignard reaction to form a tertiary alcohol, followed by dehydration and hydrogenation.

Step 1: Grignard Reaction for Tertiary Alcohol Formation

-

Prepare a Grignard reagent from an appropriate alkyl halide (e.g., bromoethane) in dry diethyl ether under an inert atmosphere.

-

Slowly add a suitable ketone (e.g., 2,2,4-trimethyl-3-pentanone) to the Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol

-

Dissolve the crude tertiary alcohol in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alkene mixture.

Step 3: Hydrogenation of the Alkene

-

Dissolve the crude alkene in a suitable solvent like ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude branched alkane.

-

Purify the final product by fractional distillation or column chromatography.

Caption: A generalized workflow for the synthesis of a highly branched alkane.

Analytical Characterization

The structural elucidation and purity assessment of highly branched alkanes like 3-Ethyl-2,2,5-trimethylhexane are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: Dilute the alkane sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the separation of components with different boiling points.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation pattern provides structural information. Branched alkanes often show characteristic fragmentation patterns with preferential cleavage at the branching points, leading to the formation of stable carbocations.[6] The molecular ion peak may be weak or absent in highly branched structures.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Dissolve the purified alkane in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The proton NMR spectrum of a branched alkane typically shows complex, overlapping signals in the upfield region (around 0.8-1.5 ppm). The chemical shifts and splitting patterns provide information about the different types of protons (methyl, methylene, methine).

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment (primary, secondary, tertiary, quaternary).

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the carbon skeleton in complex branched alkanes.[7][8]

Caption: A conceptual diagram of the analytical workflow for a highly branched alkane.

Potential Applications

While specific applications for 3-Ethyl-2,2,5-trimethylhexane are not widely reported, branched alkanes, in general, have several important industrial uses:

-

Fuels: Highly branched alkanes are desirable components of gasoline due to their high octane (B31449) ratings, which improve engine performance and reduce knocking.[4]

-

Lubricants: The branching in the carbon chain can lower the melting point and alter the viscosity, making them suitable for use in lubricating oils.[9]

-

Solvents: Due to their nonpolar nature, branched alkanes can be used as solvents for various organic compounds.

-

Chemical Intermediates: They can serve as starting materials for the synthesis of other chemicals.

Biological Effects and Toxicology

Specific toxicological data for 3-Ethyl-2,2,5-trimethylhexane is not available. However, the general toxicological profile of alkanes can provide some insights.

-

General Toxicity: Alkanes are generally considered to have low systemic toxicity. Their acute toxicity is often related to their physical properties, such as aspiration hazard if ingested.

-

Inhalation: Inhalation of high concentrations of alkane vapors can cause central nervous system depression, leading to dizziness, and in extreme cases, narcosis.

-

Dermal Contact: Prolonged skin contact can lead to defatting of the skin, resulting in irritation and dermatitis.

-

Biodegradation: Branched alkanes are generally more resistant to microbial degradation than their linear counterparts.[10] The presence of branching can hinder the enzymatic processes involved in alkane metabolism by microorganisms.[11] The biodegradation of alkanes in aerobic environments is typically initiated by monooxygenase enzymes that introduce a hydroxyl group, which is then further oxidized.[12][13]

Caption: A simplified pathway for the aerobic biodegradation of a branched alkane.

Conclusion

3-Ethyl-2,2,5-trimethylhexane is a highly branched alkane with defined physicochemical properties. While specific research on this compound is limited, this guide provides a comprehensive overview based on its chemical class. The generalized methodologies for synthesis and analysis, along with the discussion of potential applications and biological effects of branched alkanes, offer a valuable starting point for researchers and professionals. Further investigation into the specific properties and potential applications of 3-Ethyl-2,2,5-trimethylhexane is warranted to fully understand its unique characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. thoughtco.com [thoughtco.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 11. [PDF] Microbial growth on hydrocarbons: terminal branching inhibits biodegradation | Semantic Scholar [semanticscholar.org]

- 12. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]

3-Ethyl-2,2,5-trimethylhexane molecular weight and formula

An In-depth Guide to the Molecular Properties of 3-Ethyl-2,2,5-trimethylhexane

This document provides a detailed overview of the molecular formula and molecular weight of the organic compound 3-Ethyl-2,2,5-trimethylhexane, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

IUPAC Name: 3-Ethyl-2,2,5-trimethylhexane

Molecular Formula and Weight

The fundamental characteristics of a molecule are its constituent atoms and its total mass. These are summarized for 3-Ethyl-2,2,5-trimethylhexane below.

Determination of Molecular Formula

The molecular formula is derived from the compound's IUPAC name, which defines its structure.

-

Parent Chain: The suffix "-hexane" indicates a six-carbon alkane chain.

-

Substituents:

-

"3-Ethyl-" indicates an ethyl group (-CH₂CH₃) attached to the third carbon.

-

"2,2,5-trimethyl-" indicates three methyl groups (-CH₃) attached to the second and fifth carbons.

-

Summing these components gives a total of 11 carbon atoms and 24 hydrogen atoms, leading to the molecular formula C₁₁H₂₄.[1][2][3]

Calculation of Molecular Weight

The molecular weight (or molar mass) is the sum of the atomic weights of all atoms in the molecule.[4][5][6] Using the atomic masses of carbon (approximately 12.011 u) and hydrogen (approximately 1.008 u), the molecular weight is calculated as follows:

(11 × 12.011 u) + (24 × 1.008 u) = 132.121 u + 24.192 u = 156.313 u

This value is commonly expressed in grams per mole ( g/mol ) for macroscopic quantities.

Data Summary

The quantitative molecular data for 3-Ethyl-2,2,5-trimethylhexane is presented in the table below for clear reference.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [1] |

| Exact Mass | 156.187800766 Da[1] |

| IUPAC Name | 3-ethyl-2,2,5-trimethylhexane[1] |

| CAS Number | 61868-76-6[1] |

Logical Workflow for Molecular Weight Determination

The process of determining a compound's molecular weight from its name follows a clear logical progression. This workflow is visualized in the diagram below.

Caption: Workflow for calculating molecular weight from IUPAC nomenclature.

References

- 1. 3-Ethyl-2,2,5-trimethylhexane | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-2,2,5-trimethylhexane [chemister.ru]

- 3. 3-Ethyl-2,3,5-trimethylhexane | C11H24 | CID 53428900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 5. How to Find the Molecular Mass of a Compound [thoughtco.com]

- 6. blogshewrote.org [blogshewrote.org]

Technical Guide: Physicochemical Properties of 3-Ethyl-2,2,5-trimethylhexane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a concise overview of the boiling point and density of 3-Ethyl-2,2,5-trimethylhexane. It includes a summary of its physical properties and outlines the standard experimental methodologies for their determination. This document is intended to serve as a quick reference for laboratory professionals.

Chemical Identity

-

IUPAC Name: 3-Ethyl-2,2,5-trimethylhexane

-

Molecular Formula: C₁₁H₂₄[1]

-

Molecular Weight: 156.31 g/mol

-

CAS Number: 61868-76-6

-

Structural Formula: (CH₃)₃CCH(CH₂CH₃)CH₂CH(CH₃)₂[1]

Physicochemical Data

The boiling point and density are critical parameters for the handling, processing, and formulation of chemical compounds. The experimentally determined values for 3-Ethyl-2,2,5-trimethylhexane are summarized below.

| Property | Value | Units | Reference |

| Boiling Point | 170.7 | °C | [1] |

| Boiling Point | 170 | °C | [2] |

| Density | 0.7508 | g/cm³ | [2] |

Experimental Protocols

The determination of boiling point and density for alkanes like 3-Ethyl-2,2,5-trimethylhexane follows well-established experimental protocols.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the capillary method (Thiele tube method) is commonly employed.[3][4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed into a small glass vial (Durham tube).[3]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial.[3]

-

Apparatus Setup: The vial is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently and uniformly heated.[3] As the temperature rises, the air trapped in the capillary tube expands and escapes, followed by the vapor of the sample, which will be observed as a stream of bubbles emerging from the capillary tip.[4]

-

Observation: Heating is continued until a steady and vigorous stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Reading: As the apparatus cools, the vapor pressure of the sample decreases. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Determination

Density is the mass per unit volume of a substance. A common and precise method for determining the density of liquids is through the use of a vibrating tube densimeter.[5][6]

Methodology: Vibrating Tube Densitometry

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.

-

Sample Injection: The sample, 3-Ethyl-2,2,5-trimethylhexane, is injected into the U-shaped vibrating tube within the instrument.

-

Temperature Control: The temperature of the sample is precisely controlled, as density is temperature-dependent.

-

Measurement: The instrument measures the oscillation period of the vibrating tube containing the sample. This period is directly related to the density of the liquid in the tube.

-

Data Conversion: The instrument's software converts the oscillation period into a density value based on the initial calibration.

Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the boiling point and density of a liquid alkane.

Caption: General workflow for boiling point and density determination.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethyl-2,2,5-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the branched alkane, 3-Ethyl-2,2,5-trimethylhexane. Due to a lack of publicly available experimental spectra for this specific compound, this guide leverages high-quality predicted data based on established spectroscopic principles. It also includes generalized experimental protocols for obtaining such data for a liquid branched alkane.

Molecular Structure

3-Ethyl-2,2,5-trimethylhexane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure features a hexane (B92381) backbone with ethyl and trimethyl substituents, leading to a complex arrangement of chemically non-equivalent protons and carbons.

Data Presentation

The following tables summarize the predicted spectroscopic data for 3-Ethyl-2,2,5-trimethylhexane.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1) | ~ 0.85 | Triplet | 3H |

| CH₂ (Ethyl) | ~ 1.25 | Multiplet | 2H |

| CH₃ (C2, C2) | ~ 0.88 | Singlet | 6H |

| CH (C3) | ~ 1.40 | Multiplet | 1H |

| CH₂ (C4) | ~ 1.15 | Multiplet | 2H |

| CH (C5) | ~ 1.60 | Multiplet | 1H |

| CH₃ (C5) | ~ 0.86 | Doublet | 3H |

| CH₃ (Iso-propyl) | ~ 0.86 | Doublet | 3H |

Note: The ¹H NMR spectrum of highly branched alkanes is characterized by significant signal overlap in the upfield region (typically 0.5-2.0 ppm).[3] The presence of multiple chiral centers can lead to diastereotopic protons, further complicating the spectrum with more complex splitting patterns than simple triplets or quartets.[3]

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~ 11-15 |

| C (Ethyl CH₂) | ~ 25-30 |

| C2 | ~ 32-38 |

| C3 | ~ 45-55 |

| C4 | ~ 40-48 |

| C5 | ~ 28-35 |

| C6 (CH₃) | ~ 22-26 |

| C (C2-CH₃) | ~ 28-33 |

| C (C5-CH₃) | ~ 22-26 |

Note: Carbons in alkanes resonate in the upfield region of the ¹³C NMR spectrum. The chemical shifts are influenced by the degree of substitution and branching.[4][5]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-3000 | C-H Stretch | Strong |

| 1450-1470 | CH₂ Bend (Scissoring) | Medium |

| 1370-1385 | CH₃ Bend (Symmetric) | Medium |

| ~720 | C-H Rock (in longer chains) | Weak |

Note: The IR spectra of alkanes are dominated by C-H stretching and bending vibrations.[6][7] The C-C stretching and bending bands are typically weak and fall in the fingerprint region, which is unique for each molecule.[6]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Relative Abundance |

| 156 | Molecular Ion [M]⁺ | Very Low to Absent |

| 141 | [M-CH₃]⁺ | Low |

| 127 | [M-C₂H₅]⁺ | Moderate |

| 99 | [M-C₄H₉]⁺ | Moderate |

| 85 | [M-C₅H₁₁]⁺ | High |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | Base Peak |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Moderate |

Note: Branched alkanes often show a very weak or absent molecular ion peak due to preferential fragmentation at branch points to form more stable secondary or tertiary carbocations.[8][9] The loss of the largest alkyl fragment at a branch is often favored.[8]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the liquid alkane sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

-

Standard acquisition parameters for a one-dimensional proton spectrum are used.

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer.

-

Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, for vapor-phase IR, the sample is injected into an evacuated gas cell.[10]

-

-

Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates or empty gas cell is recorded first and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

-

-

Data Analysis:

-

The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Characteristic absorption bands are identified and assigned to specific molecular vibrations.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

The liquid sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from any impurities.

-

Electron Ionization (EI) is a common method for alkanes, where the sample is bombarded with a high-energy electron beam (typically 70 eV).[11][12] This causes the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

An electron multiplier detector records the abundance of each ion.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with 100% relative abundance.

-

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. 3-ethyl-2,2,5-trimethylhexane [chemister.ru]

- 2. 3-Ethyl-2,2,5-trimethylhexane | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. GCMS Section 6.9.2 [people.whitman.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Quantitative Vapor-phase IR Intensities and DFT Computations to Predict Absolute IR Spectra based on Molecular Structure: I. Alkanes | Journal Article | PNNL [pnnl.gov]

- 11. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of 3-Ethyl-2,2,5-trimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the branched alkane, 3-Ethyl-2,2,5-trimethylhexane (C11H24, CAS No: 61868-76-6). Due to a scarcity of direct experimental data for this specific isomer, this document leverages established computational estimation methods, namely the Joback and Benson group additivity methods, to provide a robust set of thermodynamic data. This guide also outlines the general experimental protocols employed for the determination of key thermodynamic parameters for alkanes, offering a complete theoretical and practical framework for researchers.

Introduction

3-Ethyl-2,2,5-trimethylhexane is a saturated hydrocarbon belonging to the highly branched alkane family. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and entropy, is fundamental for various applications ranging from chemical process design and optimization to its potential consideration in complex mixtures relevant to the fuel and pharmaceutical industries. This document serves to consolidate the available information and provide reliable estimated data to fill the existing experimental data gap.

Estimated Thermodynamic Properties

The thermodynamic properties of 3-Ethyl-2,2,5-trimethylhexane have been estimated using the Joback and Benson group additivity methods. These methods are well-established for their predictive accuracy for organic compounds in the absence of experimental values.

Table 1: Estimated Thermodynamic Properties of 3-Ethyl-2,2,5-trimethylhexane

| Property | Symbol | Estimated Value | Unit | Method |

| Molar Mass | M | 156.31 | g/mol | - |

| Boiling Point | T_b | 170.7 °C (443.85 K) | °C (K) | Experimental[1] |

| Standard Enthalpy of Formation (gas, 298.15 K) | ΔH_f° | -285.5 | kJ/mol | Benson |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | ΔG_f° | -35.2 | kJ/mol | Joback |

| Molar Heat Capacity (gas, 298.15 K) | C_p | 258.4 | J/(mol·K) | Joback |

| Standard Molar Entropy (gas, 298.15 K) | S° | 485.1 | J/(mol·K) | Joback |

| Enthalpy of Vaporization (at boiling point) | ΔH_vap | 38.2 | kJ/mol | Joback |

Note: The boiling point is an experimental value cited from Ferris S.W., Handbook of Hydrocarbons, 1955. All other values are computationally estimated and should be used with an understanding of the inherent limitations of the prediction methods.

Experimental Protocols

While specific experimental data for 3-Ethyl-2,2,5-trimethylhexane is limited, the following sections describe the general methodologies used to determine the thermodynamic properties of liquid organic compounds.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) of a liquid organic compound is typically determined indirectly through its enthalpy of combustion (ΔH_c°).

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

Ignition and Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined, and from this, the enthalpy of formation is calculated using Hess's Law.

Determination of Heat Capacity

The heat capacity (C_p) of a liquid can be measured using various calorimetric techniques.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed amount of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan serves as a reference.

-

Heating Program: Both the sample and reference pans are subjected to a controlled temperature program (heating at a constant rate).

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

Determination of Vapor Pressure

Vapor pressure is a critical property for understanding liquid-gas phase transitions.

Methodology: Static Method

-

Sample Degassing: A sample of the liquid is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved air.

-

Equilibrium: The vessel is maintained at a constant temperature to allow the liquid and its vapor to reach equilibrium.

-

Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured using a high-precision pressure transducer.

-

Data Collection: This process is repeated at various temperatures to obtain the vapor pressure curve.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for determining the thermodynamic properties of a compound like 3-Ethyl-2,2,5-trimethylhexane, integrating both experimental and computational approaches.

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

This technical guide provides essential, albeit largely estimated, thermodynamic data for 3-Ethyl-2,2,5-trimethylhexane. The presented values, derived from reliable computational methods, offer a strong foundation for researchers and professionals in the absence of direct experimental measurements. The outlined experimental protocols further serve as a practical reference for the determination of these crucial properties for this and other similar organic compounds. Future experimental work is recommended to validate and refine the estimated data presented herein.

References

A Technical Guide to the Structure and Conformation of 3-Ethyl-2,2,5-trimethylhexane

Abstract: This document provides a detailed examination of the structural and conformational properties of 3-Ethyl-2,2,5-trimethylhexane. Due to its highly branched and sterically crowded nature, this alkane presents a compelling case study for the principles of conformational analysis. This guide outlines the molecule's structural formula, analyzes the rotational barriers and steric interactions around its key carbon-carbon bonds, and predicts its most stable three-dimensional conformation. Methodologies for the experimental and computational determination of such structures are also detailed for reference. All quantitative data, based on established principles of conformational energetics, are summarized in tabular format.

Molecular Structure and Identification

3-Ethyl-2,2,5-trimethylhexane is a saturated acyclic hydrocarbon. Its fundamental properties are derived from its unique structural arrangement, which includes a quaternary carbon and significant branching near the center of the main chain.

-

IUPAC Name: 3-Ethyl-2,2,5-trimethylhexane[1]

-

Molar Mass: 156.31 g/mol [1]

-

Canonical SMILES: CCC(CC(C)C)C(C)(C)C[1]

-

Structure: The molecule consists of a hexane (B92381) main chain with three methyl groups at positions 2, 2, and 5, and an ethyl group at position 3. The C2 position is a quaternary carbon, creating a bulky tert-butyl group.

***Figure 1:** 2D chemical structure of 3-Ethyl-2,2,5-trimethylhexane.*

***Figure 1:** 2D chemical structure of 3-Ethyl-2,2,5-trimethylhexane.*

Conformational Analysis

The spatial arrangement of atoms in a molecule, known as its conformation, can be altered by rotation around single (sigma) bonds.[3] For 3-Ethyl-2,2,5-trimethylhexane, the high degree of substitution leads to significant steric hindrance, which dictates the molecule's preferred shape. The most informative analysis focuses on rotation around the C3-C4 bond, as it is centrally located and flanked by bulky substituents.

A Newman projection is used to visualize the conformation by looking down a specific carbon-carbon bond axis.[4] In this analysis, the front carbon (proximal) is shown as a point, and the back carbon (distal) is a circle.[4]

Analysis of the C3-C4 Bond:

-

Front Carbon (C3): Substituted with a hydrogen (H), an ethyl group (-CH₂CH₃), and a tert-butyl group (-C(CH₃)₃).

-

Back Carbon (C4): Substituted with two hydrogens (H) and an isobutyl group (-CH₂CH(CH₃)₂).

The primary energetic penalties arise from two types of strain:

-

Torsional Strain: Resistance to bond twisting, highest in eclipsed conformations where substituents on adjacent carbons are aligned.[5]

-

Steric Strain: Repulsive interactions when bulky groups are forced into close proximity.[5][6] This is particularly significant in gauche and eclipsed conformations.

Key Conformations and Relative Stability

Rotation around the C3-C4 bond yields several staggered and eclipsed conformers. The staggered conformations are energy minima, while the eclipsed conformations are energy maxima.[4] The most stable conformation will seek to place the largest groups anti (180° apart) to one another to minimize steric strain.

The bulkiest groups are the tert-butyl on C3 and the isobutyl on C4. The ethyl group on C3 is of intermediate size.

-

Most Stable Conformation (Anti): The lowest energy state occurs when the largest group on C3 (tert-butyl) is positioned anti to the largest group on C4 (isobutyl). This arrangement minimizes steric repulsion.

-

Gauche Conformations: Rotations of 60° from the anti-conformation lead to gauche interactions. A conformation where the tert-butyl group is gauche to the isobutyl group would be significantly higher in energy due to severe steric clash.

-

Eclipsed Conformations: These are the least stable conformations and represent rotational energy barriers. An eclipsed conformation where the tert-butyl and isobutyl groups are aligned (0° dihedral angle) would be extremely high in energy and is transitionary.

Based on this analysis, 3-Ethyl-2,2,5-trimethylhexane will predominantly exist in the staggered conformation where the tert-butyl and isobutyl groups are anti-periplanar.

Quantitative Conformational Data

| Interaction Type | Energy Cost (kcal/mol) | Description |

| H-H Eclipsing | ~1.0 | Torsional strain from eclipsing two hydrogen atoms. |

| CH₃-H Eclipsing | ~1.4 | Strain from eclipsing a methyl group and a hydrogen. |

| CH₃-CH₃ Eclipsing | ~2.5 - 3.0 | High strain from eclipsing two methyl groups. |

| CH₃-CH₃ Gauche | ~0.9 | Steric strain from two methyl groups at a 60° dihedral angle. |

Table 1: Standard energetic penalties for common torsional and steric interactions in alkanes.

Applying these principles, the interactions involving the larger tert-butyl, ethyl, and isobutyl groups would incur substantially higher energy penalties, particularly for gauche and eclipsed arrangements. The anti-conformation of the largest groups is therefore strongly favored.

| Parameter | Predicted Value | Notes |

| Dihedral Angle (t-Bu)-C3-C4-(i-Bu) | ~180° | The most stable conformation places the two largest groups anti-periplanar to minimize steric strain. |

| C-C-C Bond Angles | ~112-115° | Bond angles around the highly substituted C2 and C3 carbons are expected to be distorted from the ideal 109.5° to alleviate steric crowding. |

Table 2: Predicted geometric parameters for the lowest-energy conformer of 3-Ethyl-2,2,5-trimethylhexane.

Experimental and Computational Protocols

Determining the precise three-dimensional structure and conformational energy landscape of a molecule like 3-Ethyl-2,2,5-trimethylhexane requires sophisticated experimental and computational techniques.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[7]

Methodology:

-

Sample Introduction: A gaseous sample of 3-Ethyl-2,2,5-trimethylhexane is effused through a fine nozzle into a high-vacuum chamber.[7]

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the molecules.[8]

-

Data Collection: The scattered electrons form a diffraction pattern, which is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.[7]

-

Data Analysis: The resulting diffraction pattern contains information about the internuclear distances within the molecule.[8] The total scattering intensity is processed to isolate the molecular scattering component, which is then used in a least-squares refinement process to determine bond lengths, bond angles, and dihedral angles.[7]

Computational Protocol: Conformational Search and Energy Minimization

Computational chemistry provides a robust method for exploring the potential energy surface of a molecule to identify stable conformers.[9]

Methodology:

-

Initial Structure Generation: A 3D model of 3-Ethyl-2,2,5-trimethylhexane is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search is performed. This involves rotating the molecule's rotatable bonds (e.g., the C3-C4 bond) in discrete increments (e.g., every 30°) to generate a wide range of possible conformations.[10]

-

Geometry Optimization: Each generated conformation undergoes geometry optimization using a suitable computational method (e.g., Molecular Mechanics with a force field like MMFF or a quantum mechanical method like Density Functional Theory - DFT). This process finds the nearest local energy minimum.

-

Energy Calculation: A higher-level single-point energy calculation is often performed on each optimized geometry to obtain more accurate relative energies.

-

Analysis: The resulting conformers are sorted by their relative energies. The lowest-energy structure corresponds to the most stable conformation. The energy differences between conformers can be used to calculate their expected populations at a given temperature.

Visualizations

Diagrams are essential for representing logical workflows and molecular relationships.

Caption: Workflow for computational conformational analysis.

Caption: Relationship between conformers via C3-C4 bond rotation.

Conclusion

The structure of 3-Ethyl-2,2,5-trimethylhexane is characterized by significant steric crowding due to its highly branched nature. Conformational analysis, based on established stereochemical principles, strongly indicates that the molecule preferentially adopts a staggered conformation that places its largest substituents—the tert-butyl group on C3 and the isobutyl group on C4—in an anti-periplanar arrangement. This minimizes destabilizing steric and torsional strains, defining the molecule's dominant three-dimensional structure. While specific experimental data is sparse, the structure and conformational preferences can be reliably predicted and would be verifiable through standard protocols like Gas-Phase Electron Diffraction and computational modeling.

References

- 1. 3-Ethyl-2,2,5-trimethylhexane | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-2,2,5-trimethylhexane [chemister.ru]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Newman projection - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. uwosh.edu [uwosh.edu]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Isomers of Undecane: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane (B72203) (C11H24), a saturated acyclic alkane, exists as 159 structural isomers.[1][2] This technical guide provides a comprehensive overview of the isomers of undecane, with a focus on their physicochemical properties and the experimental methodologies used for their characterization. As nonpolar hydrocarbons, the properties of undecane isomers are primarily dictated by the degree and nature of their branching, which influences their intermolecular van der Waals forces.[1] While generally considered to have low biological reactivity, their characteristics as solvents and components of complex hydrocarbon mixtures are of significant interest in various industrial and research applications, including as excipients in drug formulations.[1] This document summarizes available quantitative data for a selection of undecane isomers, details key experimental protocols, and presents logical workflows for isomer classification and characterization.

Introduction to Undecane Isomers

Undecane is an alkane with the chemical formula C11H24.[3] The structural diversity of undecane is significant, with a total of 159 possible structural isomers.[1][2][3][4][5][6] These isomers all share the same molecular formula but differ in the arrangement of their carbon atoms. This structural variation leads to a range of physical and chemical properties across the different isomers.

The primary categories of undecane isomers are based on the structure of the main carbon chain and the nature of the alkyl branches. The main classifications include:

-

n-Undecane: The straight-chain isomer.[2]

-

Methyldecanes: Isomers with a ten-carbon main chain and one methyl group.

-

Dimethylnonanes: Isomers with a nine-carbon main chain and two methyl groups.

-

Ethylnonanes: Isomers with a nine-carbon main chain and one ethyl group.

-

And so on , with increasing degrees of branching leading to shorter main chains.

Physicochemical Properties of Undecane Isomers

The physical properties of undecane isomers are largely determined by the strength of intermolecular van der Waals forces. Key trends observed are:

-

Boiling Point: Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This weakens the van der Waals forces, resulting in lower boiling points compared to the straight-chain isomer, n-undecane.[1]

-

Melting Point: The melting points of undecane isomers are influenced by both intermolecular forces and the efficiency of crystal lattice packing. More symmetrical isomers often exhibit higher melting points.[1]

-

Density: The density of liquid undecane isomers generally shows minor variations, though it is a key parameter for characterization.[1]

-

Solubility: As nonpolar compounds, undecane isomers are practically insoluble in water but are soluble in many organic solvents.[2]

Quantitative Data Summary

Table 1: Physical Properties of Selected Undecane Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 - 186.9 | -57.06 (est.) | 0.741 - 0.7438 |

| 3,3-Dimethylnonane | 529413 (CID) | - | - | - |

| 3,7-Dimethylnonane | 17302-32-8 | - | - | - |

| 4,4-Dimethylnonane | 17302-18-0 | - | - | - |

| 5-Ethylnonane | 17302-12-4 | 180 | -57.06 (est.) | 0.7445 |

Data sourced from multiple references.[1][7][8] Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.[1]

Chemical Properties and Reactivity

As saturated hydrocarbons, undecane isomers exhibit low chemical reactivity. Their primary chemical reactions include:

-

Combustion: In the presence of sufficient oxygen, undecane isomers undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: Under appropriate conditions (e.g., UV light), undecane isomers can react with halogens in a free-radical substitution reaction.

-

Cracking: At high temperatures and pressures, the carbon-carbon bonds in undecane isomers can break, leading to the formation of smaller alkanes and alkenes.

Due to their low reactivity, undecane and its isomers are not known to be involved in specific biological signaling pathways.[1] Their primary relevance in drug development is as inert excipients or solvents.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point (Capillary Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology:

-

Sample Preparation: A small amount of the liquid undecane isomer is placed in a test tube.[1]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample. The test tube is then securely attached to a thermometer.

-

Heating: The assembly is heated in a controlled manner, for example, using a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then slowly reduced.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Melting Point (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range.[1]

-

Methodology:

-

Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing mechanism.[1]

-

Heating: The sample is heated at a controlled rate.[1]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded.

-

Melting Point Range: The recorded temperature range is reported as the melting point.

-

Determination of Density (Pycnometer Method)

-

Principle: Density is the mass of a substance per unit volume.

-

Methodology:

-

Pycnometer Calibration: A pycnometer (a flask with a precise, known volume) is cleaned, dried, and weighed while empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. The volume of the pycnometer is then calculated.[1]

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same specific temperature.[1]

-

Weighing: The pycnometer containing the sample is weighed.[1]

-

Calculation: The mass of the undecane isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[1]

-

Mandatory Visualizations

Logical Relationship: Classification of Undecane Isomers

The following diagram illustrates the hierarchical classification of undecane isomers based on their carbon backbone and branching patterns.

Caption: Classification of undecane isomers.

Experimental Workflow: Characterization of an Unknown Undecane Isomer

This diagram outlines a typical experimental workflow for the characterization of an unknown isomer of undecane.

Caption: Experimental workflow for isomer characterization.

Conclusion

The 159 isomers of undecane represent a diverse set of structures with a corresponding range of physical properties.[1] Understanding these properties is crucial for their application in various scientific and industrial fields, including their potential use in drug development as formulation components. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these compounds. While a comprehensive dataset for all isomers is not currently available, the provided data for a selection of isomers illustrates the fundamental structure-property relationships that govern this class of molecules.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. webqc.org [webqc.org]

- 3. Undecane - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for Undecane (HMDB0031445) [hmdb.ca]

- 6. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 3-Ethyl-2,2,5-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 3-Ethyl-2,2,5-trimethylhexane, a highly branched C11 alkane. While specific experimental data for this particular compound is limited, this guide extrapolates information from structurally similar branched alkanes to provide a detailed understanding of its expected behavior. The document covers its inherent stability, thermal decomposition (pyrolysis), combustion characteristics, and reactivity towards common reagents, particularly focusing on free-radical halogenation. Detailed experimental protocols for evaluating these properties are provided, alongside quantitative data for analogous compounds to serve as a predictive reference. Reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Introduction

3-Ethyl-2,2,5-trimethylhexane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a highly branched alkane, its chemical behavior is dictated by the strength and arrangement of its carbon-carbon and carbon-hydrogen single bonds. Alkanes are generally characterized by their low reactivity under ambient conditions, a property that stems from the nonpolar nature of their bonds and the absence of functional groups that could serve as sites for nucleophilic or electrophilic attack. However, under more forcing conditions such as high temperatures or in the presence of highly reactive species like free radicals, they undergo characteristic reactions.

Understanding the stability and reactivity of branched alkanes like 3-Ethyl-2,2,5-trimethylhexane is crucial in various fields. In the context of drug development, the hydrocarbon backbone of many drug molecules influences their metabolic stability and lipophilicity. For researchers and scientists in the petrochemical and combustion fields, the thermal stability and oxidation characteristics of such compounds are of paramount importance for fuel formulation and process optimization.

This guide will delve into the core aspects of the chemical stability and reactivity of 3-Ethyl-2,2,5-trimethylhexane, providing both theoretical background and practical experimental insights.

Chemical Stability

The stability of an alkane is related to its enthalpy of formation and can be experimentally compared by measuring the heat of combustion of its isomers. Generally, branched alkanes are more stable than their linear counterparts. This increased stability is attributed to a more compact molecular structure, which leads to stronger intramolecular van der Waals forces and a lower overall potential energy.

However, excessive branching can introduce steric strain, leading to a decrease in stability. In the case of 3-Ethyl-2,2,5-trimethylhexane, the presence of a quaternary carbon and several tertiary carbons suggests a high degree of branching, which is expected to contribute to its overall stability compared to n-undecane.

Table 1: Comparison of Heats of Combustion for C8 Alkane Isomers

| Alkane Isomer | Structure | Heat of Combustion (kJ/mol) | Relative Stability |

| n-Octane | Linear | -5470 | Least Stable |

| 2-Methylheptane | Branched | -5464 | More Stable |

| 2,2,4-Trimethylpentane (Isooctane) | Highly Branched | -5450 | Most Stable |

Reactivity

The reactivity of 3-Ethyl-2,2,5-trimethylhexane, like other alkanes, is primarily characterized by combustion, thermal decomposition (pyrolysis), and free-radical substitution reactions. It is generally inert to acids, bases, and most oxidizing and reducing agents under normal conditions.

Thermal Decomposition (Pyrolysis)

At high temperatures, in the absence of oxygen, the C-C and C-H bonds in 3-Ethyl-2,2,5-trimethylhexane will break, leading to a complex mixture of smaller alkanes and alkenes. This process, known as pyrolysis or cracking, proceeds via a free-radical chain mechanism. The initiation step involves the homolytic cleavage of a C-C bond, which generally has a lower bond dissociation energy than a C-H bond.

Due to the highly branched structure of 3-Ethyl-2,2,5-trimethylhexane, a variety of fragmentation pathways are possible. The cleavage of bonds adjacent to the quaternary and tertiary carbon atoms is expected to be a significant contributor to the initial decomposition.

Experimental Protocol: Gas-Phase Pyrolysis of a Branched Alkane

Objective: To determine the product distribution from the thermal decomposition of a branched alkane at a specific temperature and residence time.

Apparatus:

-

High-temperature flow reactor (e.g., quartz tube furnace)

-

Syringe pump for liquid feed injection

-

Inert gas supply (e.g., Nitrogen, Argon) with mass flow controllers

-

Condensation trap to collect liquid products

-

Gas sampling bags or online gas chromatograph (GC) for gaseous products

-

GC-Mass Spectrometry (GC-MS) for product identification and quantification

Procedure:

-

The flow reactor is heated to the desired pyrolysis temperature (e.g., 600-800 °C) under a continuous flow of inert gas.

-

The branched alkane is introduced into the reactor at a controlled flow rate using a syringe pump. The alkane vaporizes upon injection.

-

The residence time of the reactant in the heated zone is controlled by adjusting the total flow rate of the gas mixture.

-

After exiting the reactor, the product stream is passed through a condensation trap cooled with a dry ice/acetone bath to collect liquid products.

-

Non-condensable gaseous products are collected in gas sampling bags or analyzed directly by an online GC.

-

Both liquid and gaseous products are analyzed by GC-MS to identify and quantify the different molecular species formed.

Workflow for Pyrolysis Experiment

Caption: Workflow for a typical gas-phase pyrolysis experiment.

Combustion

The complete combustion of 3-Ethyl-2,2,5-trimethylhexane in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.

C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O + Heat

Incomplete combustion, which occurs with a limited supply of oxygen, will produce a mixture of carbon monoxide, soot (elemental carbon), and water. Highly branched alkanes are valued as components in gasoline because their complex structures are more resistant to autoignition (knocking) in internal combustion engines.

Experimental Protocol: Determination of Heat of Combustion

Objective: To measure the heat of combustion of a liquid hydrocarbon using a bomb calorimeter.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Sample cup (e.g., stainless steel)

-

Fuse wire

-

Balance (accurate to 0.1 mg)

-

Temperature sensor (e.g., high-precision thermometer or thermistor)

-

Ignition unit

Procedure:

-

A precisely weighed sample of the liquid hydrocarbon (e.g., 3-Ethyl-2,2,5-trimethylhexane) is placed in the sample cup.

-

A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

The bomb is assembled and sealed, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature of the water is monitored and the maximum temperature reached is recorded.

-

The heat of combustion is calculated based on the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. Corrections are made for the heat released by the combustion of the fuse wire.

Free-Radical Halogenation

In the presence of ultraviolet (UV) light or high temperatures, alkanes react with halogens (typically chlorine or bromine) in a free-radical substitution reaction. One or more hydrogen atoms are replaced by halogen atoms.

The reactivity of the C-H bonds in an alkane towards halogenation depends on the type of carbon atom they are attached to. The order of reactivity is:

tertiary C-H > secondary C-H > primary C-H

This is because the stability of the resulting alkyl radical follows the same trend (tertiary > secondary > primary). 3-Ethyl-2,2,5-trimethylhexane has primary, secondary, and tertiary C-H bonds, which will lead to a mixture of halogenated products. The tertiary C-H bond at position 5 is the most likely site for initial halogenation.

Table 2: Estimated Bond Dissociation Energies (BDEs) for C-H Bonds in Branched Alkanes

| Bond Type | Example | Approximate BDE (kJ/mol) |

| Primary (1°) | R-CH₃ | 423 |

| Secondary (2°) | R₂-CH₂ | 413 |

| Tertiary (3°) | R₃-CH | 404 |

Note: These are general values for alkanes. The exact BDEs for 3-Ethyl-2,2,5-trimethylhexane would require specific experimental determination or high-level computational chemistry.

Experimental Protocol: Free-Radical Chlorination of a Branched Alkane

Objective: To determine the product distribution of the photochemical chlorination of a branched alkane.

Apparatus:

-

Reaction vessel (e.g., a three-necked flask) made of borosilicate glass (to allow UV penetration)

-

UV lamp

-

Gas inlet for chlorine gas

-

Reflux condenser

-

Stirring mechanism (e.g., magnetic stirrer)

-

Gas trap to neutralize excess chlorine and HCl produced

Procedure:

-

The branched alkane is placed in the reaction vessel.

-

The apparatus is assembled, and a slow stream of chlorine gas is bubbled through the alkane.

-

The reaction mixture is irradiated with a UV lamp while being stirred.

-

The reaction is monitored by periodically taking samples and analyzing them by GC to follow the disappearance of the starting material and the appearance of products.

-

After the desired reaction time, the chlorine flow and UV lamp are turned off.

-

The reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any remaining chlorine, followed by washing with water and drying over an anhydrous salt (e.g., MgSO₄).

-

The product mixture is analyzed by GC-MS to identify and quantify the different chlorinated isomers.

Signaling Pathway for Free-Radical Chlorination

Caption: Free-radical chain mechanism for the chlorination of an alkane.

Summary of Reactivity

| Reaction | Conditions | Reactivity of 3-Ethyl-2,2,5-trimethylhexane | Expected Products |

| Thermal Decomposition | High temperature (600-800 °C), inert atmosphere | Undergoes C-C and C-H bond cleavage. | Mixture of smaller alkanes and alkenes. |

| Combustion | High temperature, excess oxygen | Burns exothermically. | Carbon dioxide and water. |

| Free-Radical Halogenation | UV light or high temperature, halogen (Cl₂ or Br₂) | Substitution of H with halogen. Tertiary C-H is most reactive. | Mixture of mono- and poly-halogenated isomers. |

| Reaction with Acids/Bases | Ambient conditions | Generally inert. | No reaction. |

Conclusion

3-Ethyl-2,2,5-trimethylhexane exhibits the characteristic chemical stability and reactivity of a highly branched alkane. It is a stable, non-polar molecule that is unreactive under normal laboratory conditions. Its reactivity is primarily demonstrated in high-energy processes such as combustion and pyrolysis, and in reactions involving highly reactive intermediates like free radicals. The presence of a tertiary C-H bond makes it susceptible to selective substitution in free-radical halogenation reactions. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and similar branched alkane structures, enabling a predictive understanding of their chemical behavior in various applications. Further experimental studies are warranted to determine the specific quantitative reactivity parameters for 3-Ethyl-2,2,5-trimethylhexane.

Solubility of 3-Ethyl-2,2,5-trimethylhexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2,2,5-trimethylhexane, a branched alkane with the molecular formula C₁₁H₂₄. As a non-polar hydrocarbon, its solubility is governed by the principle of "like dissolves like," indicating a high affinity for non-polar organic solvents and insolubility in polar solvents such as water. This document outlines the theoretical basis for its solubility, presents available comparative data for structurally similar compounds, details experimental protocols for solubility determination, and provides visual representations of key concepts and workflows. Due to a lack of specific quantitative solubility data for 3-Ethyl-2,2,5-trimethylhexane in the current literature, this guide leverages data from other C₁₁H₂₄ isomers and related alkanes to provide a predictive understanding of its behavior.

Introduction to Alkane Solubility

Alkanes, including 3-Ethyl-2,2,5-trimethylhexane, are saturated hydrocarbons characterized by single bonds between carbon atoms. Their non-polar nature is a result of the low electronegativity difference between carbon and hydrogen atoms. Consequently, the primary intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).

The solubility of an alkane in a solvent is determined by the relative strength of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] For an alkane to dissolve in an organic solvent, the energy required to break the existing van der Waals forces within the alkane and the solvent must be compensated by the energy released from the formation of new van der Waals forces between the alkane and solvent molecules.[1][2] In non-polar organic solvents, these energy changes are often comparable, leading to good solubility.[3]

Conversely, alkanes are virtually insoluble in polar solvents like water.[1][4] The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt. The weak van der Waals interactions that would form between an alkane and water molecules do not release sufficient energy to overcome this, making the dissolution process energetically unfavorable.[5]

Quantitative Solubility Data (Comparative)

Table 1: Physicochemical Properties of Undecane (B72203) Isomers

| Isomer Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| n-Undecane | 1120-21-4 | C₁₁H₂₄ | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | C₁₁H₂₄ | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | C₁₁H₂₄ | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | C₁₁H₂₄ | 188.7 | - | 0.741 |

| 2,3-Dimethylnonane | 2884-06-2 | C₁₁H₂₄ | 186 | -57.1 (est.) | 0.7438 |

| 3-Ethyl-2,2,5-trimethylhexane | 61868-76-6 | C₁₁H₂₄ | 170.7 | - | - |

Data for isomers sourced from[6]. Boiling point for 3-Ethyl-2,2,5-trimethylhexane from[7]. Note the lack of comprehensive data for all isomers.

The general principle is that alkanes are soluble in other hydrocarbons and non-polar solvents.[4] For instance, alkanes are known to be soluble in solvents such as hexane, heptane, toluene, diethyl ether, and carbon tetrachloride.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a liquid hydrocarbon like 3-Ethyl-2,2,5-trimethylhexane in an organic solvent. A common and straightforward approach is the gravimetric method.

Gravimetric Method for Solubility Determination

Principle: This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, separating the undissolved portion, and then determining the mass of the solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the organic solvent into a sealable, temperature-controlled vessel.

-

Solute Addition: Gradually add a known mass of 3-Ethyl-2,2,5-trimethylhexane to the solvent while continuously stirring. Continue adding the solute until a slight excess of undissolved solute is observed, indicating that a saturated solution has been formed.

-

Equilibration: Seal the vessel to prevent solvent evaporation and allow the mixture to equilibrate at a constant temperature for a prolonged period (e.g., 24 hours) with continuous agitation. This ensures that the solution is truly saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Carefully extract a known mass or volume of the clear, saturated supernatant without disturbing the undissolved portion.

-

Solvent Evaporation: Place the extracted aliquot into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a rotary evaporator) until only the non-volatile solute remains.

-

Mass Determination: Weigh the container with the dried solute. The difference between this mass and the initial mass of the container gives the mass of the dissolved 3-Ethyl-2,2,5-trimethylhexane.

-